molecular formula C13H12ClN3O3S2 B2604162 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-84-5

4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2604162
CAS No.: 2097923-84-5
M. Wt: 357.83
InChI Key: HSHBZVGEXWTFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine” is similar to the one you’re asking about . It has a molecular weight of 266.77 and a melting point of 128-129°C .


Physical and Chemical Properties Analysis

The similar compound “1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine” has a melting point of 128-129°C .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • The structural analysis of proton-transfer compounds, including derivatives of piperazine, highlights their hydrogen-bonding patterns and structural features, which are significant in understanding molecular interactions in chemical and biological systems (Smith, Wermuth, & Sagatys, 2011).

Antimicrobial Activity

  • Derivatives of pyridine, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Anticancer Potential

  • Novel sulfonamide derivatives, including piperazine and pyridine conjugates, have shown potential anticancer activity, offering insights into the design of new cancer therapies (Szafrański & Sławiński, 2015).

Antifungal and Antibacterial Agents

  • The synthesis of new heterocycles based on benzene sulfonamido pyrazole and their evaluation for antimicrobial activities further underscores the broad spectrum of biological activities associated with these compounds, suggesting their potential in developing new antifungal and antibacterial drugs (El‐Emary, Al-muaikel, & Moustafa, 2002).

Drug Delivery Systems

  • Research into the encapsulation of lipophilic derivatives in water-soluble cages indicates the role of such compounds in enhancing drug delivery systems, particularly for cancer treatment (Mattsson et al., 2010).

Novel Antitumor Agents

  • The development of pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, for their antitumor activities highlights the therapeutic potential of these compounds against various cancer types (Naito et al., 2005).

Future Directions

Given the lack of information on your specific compound, future research could focus on its synthesis, characterization, and potential applications. The anti-tubercular activity of similar compounds suggests a possible direction for biological studies .

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHBZVGEXWTFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.